2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c16-13-9-18-15(19-10-13)20-5-3-12(4-6-20)8-17-14(21)7-11-1-2-11/h9-12H,1-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRRNFAUGKIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with a suitable piperidine derivative under controlled conditions.
Cyclopropyl Acetamide Formation: The next step involves the introduction of the cyclopropyl group. This is usually done by reacting cyclopropylamine with an acylating agent such as acetic anhydride to form cyclopropylacetamide.
Coupling Reaction: The final step is the coupling of the piperidine intermediate with cyclopropylacetamide. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing efficient purification methods such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids or enzymes involved in nucleotide metabolism. The piperidine ring can enhance binding affinity to certain receptors or enzymes, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
- CAS Number : 2034380-72-6
- Molecular Formula : C₁₅H₂₁FN₄O
- Molecular Weight : 292.35 g/mol
- Key Structural Features :
- A piperidine core substituted with a 5-fluoropyrimidin-2-yl group at the 1-position.
- A cyclopropyl-acetamide moiety linked via a methylene bridge to the piperidin-4-yl position.
Structural and Functional Analogues
A comparative analysis of structurally related piperidine-acetamide derivatives is presented below, highlighting substituent variations, molecular properties, and pharmacological implications.
Table 1: Structural and Pharmacological Comparison
Key Observations
Substituent-Driven Pharmacological Profiles: The target compound’s 5-fluoropyrimidine group may enhance binding to kinase or nucleotide-binding targets, contrasting with the phenethyl groups in Ocfentanil and Cyclopropylfentanyl, which confer opioid receptor affinity . However, the absence of a phenethyl group in the target compound likely precludes opioid activity .
Antimicrobial vs. Central Nervous System (CNS) Activity :
- The N-substituted oxadiazole derivative () shares the acetamide-piperidine scaffold but incorporates a sulfonylphenyl-oxadiazole system, demonstrating antibacterial effects. This suggests that the target compound’s fluoropyrimidine group could similarly target microbial enzymes .
Therapeutic Scope :
- Goxalapladib (), with its bulky naphthyridine and trifluoromethyl groups, targets atherosclerosis, illustrating how large aromatic systems expand therapeutic applications beyond CNS or antimicrobial domains .
Molecular Weight and Drug-Likeness
- The target compound (292.35 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol), unlike Goxalapladib (718.80 g/mol), which may require intravenous administration .
- Fluorine atoms in the target compound and Ocfentanil improve metabolic stability and bioavailability, a common strategy in drug design .
Biological Activity
2-Cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₈H₂₂F₂N₆
- Molecular Weight : 360.4 g/mol
- CAS Number : 2742031-49-6
The compound primarily acts as a selective agonist at the serotonin 5-HT2C receptor. This receptor is implicated in various neuropsychiatric conditions, making it a target for drug development aimed at treating disorders such as schizophrenia and depression.
Key Findings from Research Studies
- Functional Selectivity : Research indicates that compounds similar to this compound exhibit functional selectivity towards Gq signaling pathways over β-arrestin recruitment at the 5-HT2C receptor. This selectivity can enhance therapeutic efficacy while minimizing side effects associated with non-selective receptor activation .
- Antipsychotic Activity : In vivo studies demonstrated that related compounds showed significant antipsychotic-like effects in models of amphetamine-induced hyperactivity. These findings suggest that the compound may possess potential utility in treating psychotic disorders .
- Calcium Flux Assays : The compound's efficacy was evaluated through calcium flux assays, revealing an EC50 value of approximately 23 nM, indicating strong activity at the 5-HT2C receptor .
Case Studies and Experimental Data
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, similar compounds have shown varying degrees of toxicity in preclinical studies. It is essential to evaluate the safety profile through comprehensive toxicological assessments to ensure a favorable therapeutic index.
Q & A
Basic: How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
Structural confirmation requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to map proton and carbon environments, mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For example, in related piperidinyl acetamides, NMR chemical shifts for the cyclopropyl group appear as distinct multiplet signals between δ 0.5–1.5 ppm, while the 5-fluoropyrimidine moiety shows characteristic aromatic protons at δ 8.5–9.0 ppm . Purity should be assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient).
Basic: What are optimal synthetic routes for this compound?
Methodological Answer:
Synthesis typically involves:
Piperidine functionalization : Coupling 5-fluoropyrimidine to piperidin-4-ylmethanol via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) .
Amide bond formation : Reacting the piperidine intermediate with 2-cyclopropylacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Advanced: How can contradictory binding affinity data across biochemical vs. cellular assays be resolved?
Methodological Answer:
Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or off-target effects. To address this:
- Perform dose-response curves in both systems to compare IC₅₀ values.
- Use selectivity profiling (e.g., kinase panel screens) to identify off-target interactions .
- Validate cellular activity via knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target specificity .
- Reconcile data by adjusting for membrane permeability using PAMPA assays or computational logP predictions .
Advanced: What strategies enhance aqueous solubility without compromising bioactivity?
Methodological Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the cyclopropyl or piperidine moieties. For example, replacing the cyclopropyl with a morpholine ring improved solubility in related compounds by 3-fold .
- Formulation approaches : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance dissolution .
- Salt formation : Convert the free base to a hydrochloride or citrate salt, as demonstrated for similar piperidine derivatives .
Advanced: How to design structure-activity relationship (SAR) studies for the fluoropyrimidine moiety?
Methodological Answer:
- Substituent variation : Synthesize analogs with Cl, Br, or methyl groups at the pyrimidine 5-position and compare potency in enzymatic assays (e.g., kinase inhibition) .
- Bioisosteric replacement : Replace fluorine with trifluoromethyl or cyano groups to assess electronic effects on binding .
- Crystallography : Co-crystallize the compound with its target (e.g., enzyme) to identify key hydrogen bonds or hydrophobic interactions. For example, fluoropyrimidine derivatives showed enhanced π-stacking with tyrosine residues in kinase domains .
Advanced: How should researchers address conflicting cytotoxicity data in different cell lines?
Methodological Answer:
- Mechanistic profiling : Perform transcriptomics or proteomics to identify cell line-specific pathways affected by the compound .
- Check purity : Confirm compound integrity via LC-MS to rule out degradation products .
- Control for efflux pumps : Use inhibitors like verapamil in multidrug-resistant cell lines to assess P-gp/BCRP involvement .
Advanced: What computational methods predict biological targets for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). For example, docking revealed high affinity for cyclin-dependent kinases due to the fluoropyrimidine’s fit into the ATP-binding pocket .
- Pharmacophore modeling : Generate 3D pharmacophores based on known kinase inhibitors to identify shared features .
- Machine learning : Apply QSAR models trained on kinase inhibitor datasets to predict off-targets .
Basic: What purification challenges arise in multi-step synthesis, and how are they resolved?
Methodological Answer:
- Intermediate polarity : Use gradient elution in column chromatography (e.g., 5–50% ethyl acetate in hexane) to separate intermediates with similar Rf values .
- Byproduct removal : Employ acid-base extraction for amide byproducts (e.g., wash with 1M HCl to remove unreacted amine) .
- Crystallization optimization : Screen solvents (e.g., acetone/water vs. ethanol/water) to maximize yield and purity .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC at 254 nm .
- Light/oxidation stability : Expose to UV light (300–400 nm) and assess oxidation products using LC-MS/MS .
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism .
Basic: What are key impurities in synthesis, and how are they characterized?
Methodological Answer:
Common impurities include:
- Unreacted starting materials : Detectable via TLC or HPLC retention time matching .
- Hydrolysis products : e.g., free piperidine or cyclopropane carboxylic acid, identified by NMR (loss of amide proton at δ 6.5–7.5 ppm) .
- Dimerization byproducts : Characterized by HRMS (m/z ~2× molecular weight) and ²⁰⁰⁰⁰¹H NMR (split aromatic signals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
